2-(2-chlorophenyl)-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-chlorophenyl)-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C20H24ClN3O and its molecular weight is 357.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Herbicide Use
The chloroacetamide class, which includes compounds like 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl) acetamide and metazachlor, has been identified as a selective pre-emergent or early post-emergent herbicide. These compounds are effective against annual grasses and many broad-leaved weeds in various crops including cotton, brassicas, maize, oilseed rape, peanuts, radish, soybeans, and sugarcane. Their role in inhibiting fatty acid synthesis in certain algae species, like Scenedesmus Acutus, highlights their potential application in agricultural research and practice (Weisshaar & Böger, 1989).
Photovoltaic Efficiency and Ligand-Protein Interactions
Benzothiazolinone acetamide analogs, including compounds with structures similar to the one , have been studied for their photochemical and thermochemical properties. These compounds exhibit potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their light-harvesting efficiency and free energy of electron injection. Additionally, their non-linear optical activity and interactions with proteins like Cyclooxygenase 1 (COX1) have been explored, indicating their utility in the development of photonic devices and biochemical research (Mary et al., 2020).
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives have been synthesized and used to form coordination complexes with metals like Co(II) and Cu(II). These complexes, characterized by various spectroscopic techniques, have shown significant antioxidant activity. The formation of 1D and 2D supramolecular architectures via hydrogen bonding in these complexes suggests their relevance in chemical and pharmaceutical research, particularly in understanding the mechanisms of antioxidant action (Chkirate et al., 2019).
Crystal Structure Analysis
The study of crystal structures of related chlorophenyl acetamide compounds provides insights into their molecular geometry and intermolecular interactions. These studies are crucial in materials science and chemistry, particularly for understanding the physical properties and potential applications of these compounds in various fields (Saravanan et al., 2016).
Nonlinear Optical Properties
Investigations into the nonlinear optical properties of crystalline acetamide structures, including those related to chlorophenyl acetamides, have revealed their potential as candidates for photonic devices. These studies are important for the development of new materials for optical switches, modulators, and other optical energy applications (Castro et al., 2017).
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c21-18-8-4-1-5-15(18)11-20(25)22-13-16-12-19(14-9-10-14)24(23-16)17-6-2-3-7-17/h1,4-5,8,12,14,17H,2-3,6-7,9-11,13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEISVHZSCJQIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)CC3=CC=CC=C3Cl)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.